molecular formula C27H28N2O2 B11249971 11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11249971
M. Wt: 412.5 g/mol
InChI Key: SUFNSSXPHIUIHZ-UHFFFAOYSA-N
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Description

11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-ones This compound is characterized by its unique structure, which includes a furan ring, a dimethyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the dibenzo[b,e][1,4]diazepin-1-one core, followed by the introduction of the furan, dimethyl, and methylbenzyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.

Scientific Research Applications

11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The furan ring and the diazepinone core play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

Compared to similar compounds, 11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the furan ring and the specific substitution pattern

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

6-(furan-2-yl)-9,9-dimethyl-5-[(3-methylphenyl)methyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H28N2O2/c1-18-8-6-9-19(14-18)17-29-22-11-5-4-10-20(22)28-21-15-27(2,3)16-23(30)25(21)26(29)24-12-7-13-31-24/h4-14,26,28H,15-17H2,1-3H3

InChI Key

SUFNSSXPHIUIHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C42)C5=CC=CO5

Origin of Product

United States

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